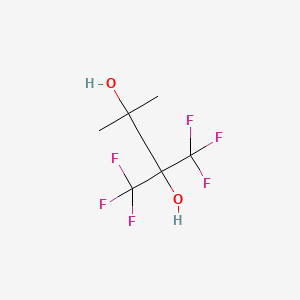
2,4-Pentanediol, 4-methyl-1,1,1-trifluoro-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pentanediol, 4-methyl-1,1,1-trifluoro-2-(trifluoromethyl)- is an organic compound with the molecular formula C6H8F6O2. This compound is characterized by the presence of two hydroxyl groups and multiple fluorine atoms, which contribute to its unique chemical properties. It is commonly used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanediol, 4-methyl-1,1,1-trifluoro-2-(trifluoromethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl groups into the pentanediol structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pentanediol, 4-methyl-1,1,1-trifluoro-2-(trifluoromethyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted fluorinated compounds. These products are often used as intermediates in further chemical synthesis .
Applications De Recherche Scientifique
2,4-Pentanediol, 4-methyl-1,1,1-trifluoro-2-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 2,4-Pentanediol, 4-methyl-1,1,1-trifluoro-2-(trifluoromethyl)- involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and other proteins, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2,4-pentanediol: This compound is similar in structure but lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
1,1,1-Trifluoro-2-trifluoromethylpentane-2,4-diol: This compound shares the trifluoromethyl groups but differs in the overall structure, leading to variations in its applications and reactivity.
Uniqueness
The presence of both hydroxyl groups and multiple fluorine atoms makes 2,4-Pentanediol, 4-methyl-1,1,1-trifluoro-2-(trifluoromethyl)- unique. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in similar compounds .
Propriétés
Numéro CAS |
101931-57-1 |
|---|---|
Formule moléculaire |
C7H10F6O2 |
Poids moléculaire |
240.14 g/mol |
Nom IUPAC |
1,1,1-trifluoro-4-methyl-2-(trifluoromethyl)pentane-2,4-diol |
InChI |
InChI=1S/C7H10F6O2/c1-4(2,14)3-5(15,6(8,9)10)7(11,12)13/h14-15H,3H2,1-2H3 |
Clé InChI |
BXXMNESHOLNUNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(C(F)(F)F)(C(F)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


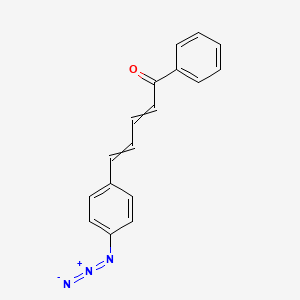

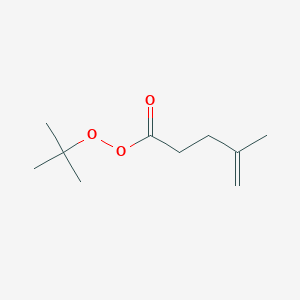
arsanium bromide](/img/structure/B14342323.png)
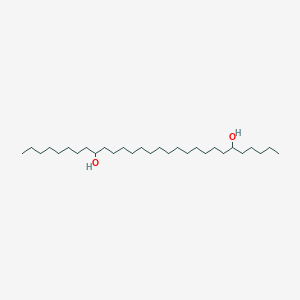
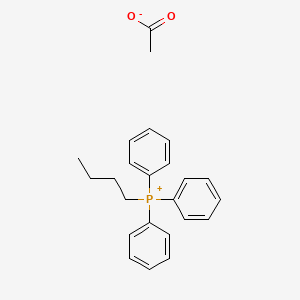
![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)
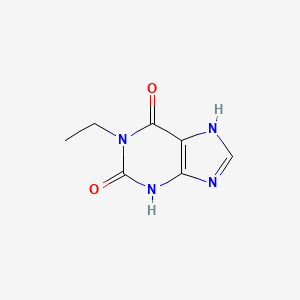

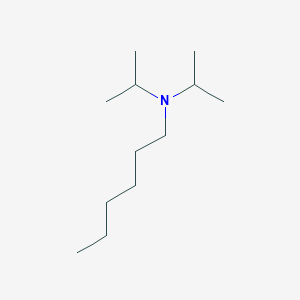
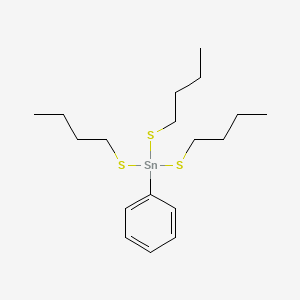

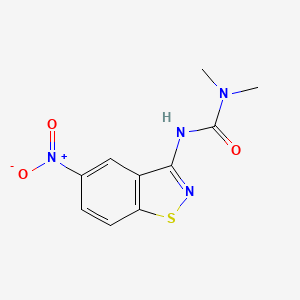
![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)
